Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H14Cl2N4O6S and its molecular weight is 533.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Heterocycles : The synthesis of thienoquinolines and similar heterocyclic compounds, which are structurally related to Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, has been a significant area of research. These compounds often display various biological activities and are used in the development of new therapeutic agents (Awad, Abdel-rahman, & Bakhite, 1991).
Development of Anticancer Agents : Studies have focused on synthesizing novel heterocycles using thiophene as a precursor, which is structurally similar to the compound . These synthesized products have shown potential anticancer activity against certain human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).
Biological Activities and Applications
Antimicrobial and Antifungal Activities : Certain derivatives structurally related to this compound have been shown to possess antimicrobial and antifungal activities. This research is crucial for developing new therapeutic agents for treating various infections (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Cytotoxicity Studies : Derivatives of this compound have been studied for their cytotoxicity and effects on inhibiting mitosis in cultured cells. This research is significant for understanding the compound's potential in cancer therapy (Temple, Rener, Comber, & Waud, 1991).
Synthesis of Pyridazine Derivatives : Research into the synthesis of pyridazine derivatives, which are chemically related to the compound, has been conducted to explore their potential pharmacological applications. These studies often involve understanding the compound's reactivity and developing novel synthetic methods (Zabska, Kołodziejczyk, Sieklucka-Dziuba, Morawska, & Kleinrok, 1998).
Labeling Studies for Cancer Therapy : There has been research into the organic synthesis of pyrimidine derivatives, similar to this compound, for use as potential cancer chemotherapeutic agents. This includes studies on labeling these compounds for biological evaluation (Labib, 2014).
Properties
IUPAC Name |
ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-13(28(32)33)7-8-16(14)24)17(15)21(30)27(26-18)12-5-3-11(23)4-6-12/h3-10H,2H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLZNWMNBNTTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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